2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 5-methyl-1H-benzimidazole with 4-bromoacetophenone under basic conditions to form the intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in acidic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Nocodazole: A benzimidazole that disrupts microtubule polymerization and is used in cancer research.
Uniqueness
2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide is unique due to its specific structural features, such as the 2,2-dimethylpropanamide group, which may confer distinct pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-12-5-10-15-16(11-12)22-17(21-15)13-6-8-14(9-7-13)20-18(23)19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVHSSMQHWNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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